molecular formula C19H17NO6 B1174217 Fmoc-Asp-Oh CAS No. 19062-05-4

Fmoc-Asp-Oh

Cat. No.: B1174217
CAS No.: 19062-05-4
InChI Key:
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Description

Fmoc-Asp-Oh, also known as fluorenylmethyloxycarbonyl-L-aspartic acid, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of aspartic acid, preventing unwanted side reactions during peptide synthesis. This compound is essential in the field of peptide chemistry, enabling the synthesis of complex peptides with high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Asp-Oh is typically synthesized through the reaction of aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or tetrahydrofuran. The resulting product is then purified through crystallization or chromatography to obtain the desired this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Asp-Oh is used extensively in the synthesis of peptides and proteins. It allows for the stepwise assembly of peptides on a solid support, facilitating the creation of complex sequences with high precision .

Biology

In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays. These peptides can help elucidate the function of proteins and enzymes in biological systems .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases, including cancer and autoimmune disorders .

Industry

In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic purposes. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of high-quality peptides .

Mechanism of Action

The mechanism of action of Fmoc-Asp-Oh involves the protection of the amino group of aspartic acid through the fluorenylmethyloxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective coupling of amino acids. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asp-Oh is unique in its ability to provide effective protection for the amino group of aspartic acid while allowing for easy removal under basic conditions. Its use in solid-phase peptide synthesis has made it a valuable tool in the synthesis of complex peptides and proteins .

Properties

CAS No.

19062-05-4

Molecular Formula

C19H17NO6

Molecular Weight

0

Origin of Product

United States

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